molecular formula C8H12O2 B3045550 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one CAS No. 109682-87-3

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one

Cat. No.: B3045550
CAS No.: 109682-87-3
M. Wt: 140.18 g/mol
InChI Key: RMXYMRMUZJILGN-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C8H12O2 It is characterized by a cyclopentenone ring substituted with three methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3,4,5-trimethyl-2-hydroxy-2-pentenal in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclopentenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2,3,4,5-tetramethyl-2-cyclopenten-1-one or 2,3,4,5-tetramethyl-2-cyclopenten-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-3,4,5-trimethylcyclopentanol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one (cis): A stereoisomer with similar properties but different spatial arrangement.

    3,4,5-Trimethyl-2-hydroxycyclopent-2-en-1-one: A structural isomer with a different position of the hydroxyl group.

    2-Hydroxy-3,4,5-trimethylcyclopent-2-en-1-one: Another isomer with variations in the ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3,4,5-trimethylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-5(2)7(9)8(10)6(4)3/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXYMRMUZJILGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C(=C1C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336051
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109682-87-3
Record name 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109682-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

5.39 g (35 mmol) of 2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one are held at reflux temperature for 90 minutes with 53.9 g (10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of ether each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product is distilled at 45°-48° C./0.03 mbar and yields 3.57 g (72.9%) of 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one.
Name
2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Reactant of Route 2
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Reactant of Route 3
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2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Reactant of Route 5
2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Reactant of Route 6
2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one

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